molecular formula C18H22 B14537908 Benzene, 1-ethyl-4-(4-phenylbutyl)- CAS No. 62164-89-0

Benzene, 1-ethyl-4-(4-phenylbutyl)-

Cat. No.: B14537908
CAS No.: 62164-89-0
M. Wt: 238.4 g/mol
InChI Key: CLDINGXDVGLYBH-UHFFFAOYSA-N
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Description

The compound Benzene, 1-ethyl-4-(4-phenylbutyl)- is an aromatic hydrocarbon featuring a central benzene ring substituted with an ethyl group (-CH₂CH₃) at position 1 and a 4-phenylbutyl group (-(CH₂)₄-C₆H₅) at position 4. Its molecular formula is C₁₈H₂₂, with a molecular weight of 226.37 g/mol.

Properties

CAS No.

62164-89-0

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-ethyl-4-(4-phenylbutyl)benzene

InChI

InChI=1S/C18H22/c1-2-16-12-14-18(15-13-16)11-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3

InChI Key

CLDINGXDVGLYBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-4-(4-phenylbutyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes. Starting from benzene, the initial step could involve the formation of an intermediate such as ethylbenzene, followed by further alkylation to introduce the 4-phenylbutyl group. The process may require purification steps such as distillation or recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-ethyl-4-(4-phenylbutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, 1-ethyl-4-(4-phenylbutyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethyl-4-(4-phenylbutyl)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts Benzene, 1-ethyl-4-(4-phenylbutyl)- with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
Benzene, 1-ethyl-4-(4-phenylbutyl)- C₁₈H₂₂ 226.37 Ethyl, 4-phenylbutyl Inferred
1-Ethyl-4-isobutylbenzene C₁₂H₁₈ 162.28 Ethyl, isobutyl (-CH₂CH(CH₂)₂)
Benzene, 1-ethyl-4-(1-methylethyl)- C₁₁H₁₆ 148.25 Ethyl, isopropyl (-CH(CH₃)₂)
Benzene, 1-ethyl-4-(10-undecenyl)- C₁₉H₃₀ 258.45 Ethyl, unsaturated 10-undecenyl
Benzene, 1-butyl-4-[(4-methoxyphenyl)ethynyl]- C₁₉H₂₀O 264.37 Butyl, methoxyphenyl-ethynyl

Key Observations :

  • Substituent Complexity : The 4-phenylbutyl group in the target compound adds significant steric bulk and aromaticity compared to shorter or purely aliphatic substituents (e.g., isobutyl in ).
  • Molecular Weight : The target compound’s higher molecular weight (226.37 g/mol) reflects its extended structure, contrasting with simpler analogs like 1-ethyl-4-isobutylbenzene (162.28 g/mol) .
  • Polarity: Unlike the methoxyphenyl-ethynyl group in , which introduces polarity via an ether and alkyne, the 4-phenylbutyl group in the target compound is nonpolar, suggesting lower solubility in aqueous media.

Physicochemical Properties

Boiling/Melting Points:

While direct data are unavailable, trends from analogous compounds suggest:

  • 1-Ethyl-4-isobutylbenzene (C₁₂H₁₈) has a boiling point typical of branched alkylbenzenes (~200–220°C) .
  • The target compound’s longer 4-phenylbutyl chain and aromatic terminus likely increase its boiling point (>250°C) due to stronger van der Waals interactions.
Reactivity:
  • Electrophilic Substitution : The benzene rings in the target compound may undergo reactions like nitration or sulfonation, with directing effects influenced by the ethyl and alkyl-phenyl substituents.
  • Oxidation : The butyl chain could be susceptible to oxidation, similar to aliphatic hydrocarbons, forming alcohols or ketones under specific conditions.

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